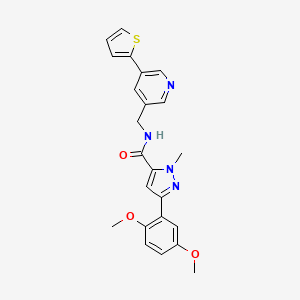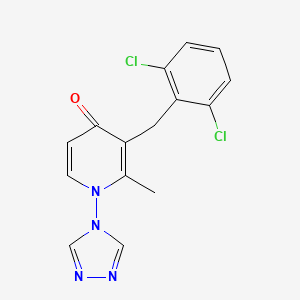![molecular formula C16H23FN4O4S B2979498 N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N'-(2-fluorophenyl)ethanediamide CAS No. 2097928-04-4](/img/structure/B2979498.png)
N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N'-(2-fluorophenyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N’-(2-fluorophenyl)ethanediamide is a synthetic compound . It is a structurally simple synthetic 1, 4-disubstituted piperidine . It is also available for purchase from certain chemical suppliers.
Synthesis Analysis
Piperidine derivatives, including N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N’-(2-fluorophenyl)ethanediamide, are synthesized using various methods . The synthesis of these compounds has been widespread and is an important task of modern organic chemistry . Specific methods of piperidine synthesis have been reviewed in several publications .Chemical Reactions Analysis
Piperidine derivatives, including N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N’-(2-fluorophenyl)ethanediamide, undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Aplicaciones Científicas De Investigación
Quantum Chemical and Molecular Dynamic Simulation Studies
Piperidine derivatives have been investigated for their adsorption and corrosion inhibition properties on iron surfaces. Quantum chemical calculations and molecular dynamics simulations revealed insights into the global reactivity parameters and adsorption behaviors of these compounds, suggesting potential applications in materials science and engineering for corrosion protection (Kaya et al., 2016).
Potential Atypical Antipsychotics
Research into piperidine derivatives has also explored their use in pharmacology, particularly as potential atypical antipsychotics. Structural variations of piperidine, ethanediamine, and piperazine derivatives have shown efficacy in behavioral models predictive of antipsychotic activity, indicating their promise for treating psychiatric disorders (Bolós et al., 1996).
Analysis and Detection of Herbicides
Studies have also focused on the detection of herbicides and their degradation in natural water, highlighting the environmental monitoring applications of related chemical analysis techniques. This research underscores the importance of such compounds in environmental science, particularly in understanding the fate and transport of agricultural chemicals (Zimmerman et al., 2002).
Antineoplastic Activity
Further, piperidine derivatives have been evaluated for their anticancer activity, demonstrating potential therapeutic applications. Studies on novel triazole derivatives, including piperidin-1-ylmethyl structures, have shown significant antineoplastic activity against Dalton’s lymphoma ascitic in mice, pointing to their potential in cancer treatment (Arul & Smith, 2016).
Corrosion Inhibition
Research into cadmium(II) Schiff base complexes, including piperidine derivatives, has explored their application in corrosion inhibition on mild steel, linking these compounds to potential uses in protecting industrial materials against corrosion (Das et al., 2017).
Direcciones Futuras
Piperidine derivatives, including N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N’-(2-fluorophenyl)ethanediamide, have shown promise in various therapeutic applications . Further exploration of the core structure using chemistry approaches and biological screening may yield important leads in drug discovery .
Propiedades
IUPAC Name |
N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-N'-(2-fluorophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN4O4S/c1-20(2)26(24,25)21-9-7-12(8-10-21)11-18-15(22)16(23)19-14-6-4-3-5-13(14)17/h3-6,12H,7-11H2,1-2H3,(H,18,22)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKTDJKDBSOLTLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-3,4-dihydro-2H-1-benzopyran-3-carboxamide](/img/structure/B2979415.png)
![[3-Ethoxycarbonyl-4,5-bis(hydroxymethyl)-4,5-dihydroisoxazole][1-(2-pyrimidyl)-4-piperidone]ketal](/img/structure/B2979416.png)
![N-(2,5-difluorophenyl)-2-[8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2979418.png)

![4-[(4-Pyridylmethoxy)methyl]-8-oxa-2-azaspiro[4.5]decane](/img/structure/B2979421.png)



![3-[(2-Methylpropan-2-yl)oxycarbonylamino]-5-(1-methylpyrazol-4-yl)thiophene-2-carboxylic acid](/img/structure/B2979425.png)

![7-Dodecyl-1,3-dimethyl-8-[(2-methylpiperidin-1-YL)methyl]purine-2,6-dione](/img/no-structure.png)


